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Compound of Interest |

Compound Name: 3-iodo-4-methoxy-1H-pyrazole
CAS No.: 1533442-08-8
Cat. No.: B1445460
Get Quote
. J

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of
numerous clinically significant drugs, including anti-inflammatory agents like celecoxib and
various anti-cancer therapies.[1][2] The strategic functionalization of the pyrazole ring is
paramount, as it allows for the precise tuning of a molecule's steric and electronic properties to
optimize its pharmacological profile. 3-iodo-4-methoxy-1H-pyrazole is a highly valuable, yet
specialized, heterocyclic building block. Its utility lies in the orthogonal reactivity of its
substituents: the methoxy group acts as a potent electron-donating group, modulating the ring's
electronics, while the iodo group at the C3 position serves as a versatile synthetic handle for
carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-
catalyzed cross-coupling reactions.[3]

This guide provides an in-depth examination of 3-iodo-4-methoxy-1H-pyrazole, intended for
researchers and drug development professionals. We will cover its core chemical properties,
provide a validated synthetic protocol, discuss its spectroscopic signature, explore its reactivity
and synthetic potential, and contextualize its application within drug discovery programs.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1445460#bc-rfq
https://www.mdpi.com/1422-8599/2021/1/M1196
https://pmc.ncbi.nlm.nih.gov/articles/PMC4766773/
https://www.benchchem.com/product/b1445460/docs?utm_src=pdf-body#introduction-the-strategic-value-of-functionalized-pyrazoles-in-modern-synthesis
https://epubl.ktu.edu/object/elaba:3154677/3154677.pdf
https://www.benchchem.com/product/b1445460/docs?utm_src=pdf-body#introduction-the-strategic-value-of-functionalized-pyrazoles-in-modern-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1445460?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Compound Identification and Physicochemical
Properties

A clear identification is the foundation of any chemical protocol. The key identifiers and
properties for 3-iodo-4-methoxy-1H-pyrazole are summarized below.

Identifier Value Source
IUPAC Name 3-iodo-4-methoxy-1H-pyrazole Strem[4]
CAS Number 1533442-08-8 Strem[4]
Molecular Formula CaHsIN20 Strem[4]
Formula Weight 224.00 g/mol Strem[4]
Purity Typically 295% Strem[4]

Synthesis Protocol: A Regioselective Approach

While multiple pathways to substituted pyrazoles exist, a common and reliable strategy
involves the cyclization of a suitably functionalized precursor followed by regioselective
iodination. The following protocol is a robust method adapted from established procedures for
pyrazole synthesis and halogenation.

Experimental Protocol: Synthesis of 3-iodo-4-methoxy-
1H-pyrazole

Causality: The synthesis begins with the condensation of hydrazine with a [3-ketoester
equivalent, which establishes the pyrazole core. The subsequent iodination is directed by the
electronic nature of the ring, and protection of the N-H proton may be required to prevent side
reactions and ensure regioselectivity.

Step 1: Synthesis of 4-methoxy-1H-pyrazol-3(2H)-one

e To a solution of methyl 3-methoxy-3-oxopropanoate (1.0 eq) in ethanol, add hydrazine
hydrate (1.1 eq) dropwise at 0 °C.
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» Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours,
monitoring by TLC until the starting material is consumed.

e Cool the mixture and reduce the solvent volume under reduced pressure.

e The resulting solid is collected by filtration, washed with cold diethyl ether, and dried to yield
the pyrazolone intermediate.

Step 2: lodination to 3-iodo-4-methoxy-1H-pyrazole

Suspend the 4-methoxy-1H-pyrazol-3(2H)-one (1.0 eq) in N,N-dimethylformamide (DMF).

e Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise to the suspension. The choice of NIS is
critical as it is an electrophilic iodine source that is effective for halogenating electron-rich
heterocycles.

« Stir the reaction at room temperature for 12-18 hours. The progress is monitored by LC-MS.
e Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

» Combine the organic layers, wash with saturated sodium thiosulfate solution to quench any
remaining iodine, followed by brine.

» Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

o Purify the crude product by column chromatography on silica gel to afford pure 3-iodo-4-
methoxy-1H-pyrazole.

Synthesis Workflow Diagram
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Step 1: Pyrazole Core Formation
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Caption: Synthetic route to 3-iodo-4-methoxy-1H-pyrazole.
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Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The following table
summarizes the expected data for the target compound based on analyses of structurally
similar pyrazoles.[1][5]

Technique Expected Data
o (ppm): ~7.5-7.8 (s, 1H, C5-H), ~3.9 (s, 3H,
MR (ppm) ( ), ~3.9(
OCHs), ~12-13 (br s, 1H, N-H).
0 (ppm): ~140-145 (C5), ~135-140 (C4-0), ~60-
65 (C3-l), ~55-60 (OCHs). The C3 signal is
C NMR : S :
shifted significantly upfield due to the heavy
atom effect of iodine.
Mass Spec (ESI) [M+H]* = 224.93

Chemical Reactivity and Synthetic Utility

The true synthetic power of 3-iodo-4-methoxy-1H-pyrazole lies in the reactivity of the carbon-
iodine bond. This position is primed for a variety of palladium-catalyzed cross-coupling
reactions, enabling the introduction of diverse functionalities.[3][6] This is a cornerstone of
modern drug discovery, allowing for the rapid generation of analog libraries for structure-activity
relationship (SAR) studies.

Key Reactions:

e Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or
heteroaryl groups.

e Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are
valuable for further transformations or as structural elements themselves.[6]

o Heck Coupling: Reaction with alkenes to form substituted olefins.

o Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing key
pharmacophoric groups.
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Reactivity Workflow Diagram
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Caption: Cross-coupling potential of 3-iodo-4-methoxy-1H-pyrazole.

Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure™ in medicinal chemistry due to its ability to
engage in hydrogen bonding and its metabolic stability.[2] The specific substitution pattern of 3-
iodo-4-methoxy-1H-pyrazole makes it an ideal starting point for targeting a range of diseases:

» Kinase Inhibitors: The pyrazole core can mimic the hinge-binding motif of ATP, a common
strategy for inhibiting protein kinases, which are often dysregulated in cancer. The C3
position allows for the installation of larger aromatic systems to target the hydrophobic
pocket of the kinase active site.

o Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a
diarylheterocycle motif.[2] Using this building block, Suzuki coupling can be employed to
synthesize analogs of drugs like celecoxib.

o Agrochemicals: The biological activity of pyrazoles extends to crop protection, where they
have been developed as fungicides and herbicides.[7][8]
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Safety and Handling

While a specific safety data sheet for this compound is not universally available, related

iodinated and methoxylated pyrazoles carry warnings.[9][10][11] Standard laboratory

precautions should be observed.

GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin
irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][11]

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert
atmosphere.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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